molecular formula C9H24Cl2N2 B1383351 (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride CAS No. 1803597-36-5

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride

Cat. No.: B1383351
CAS No.: 1803597-36-5
M. Wt: 231.2 g/mol
InChI Key: RYUOBLFLTZBIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride is a chemical compound that belongs to the family of aliphatic amines. It is commonly used in various industrial processes, such as the production of surfactants, resins, and dyes. This compound is a white crystalline solid with a melting point of 252-254°C and is soluble in water and ethanol.

Preparation Methods

The synthesis of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride involves several steps. One common method includes the reaction of 2-methylbutylamine with ethylene oxide, followed by the addition of ethylamine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Scientific Research Applications

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a precursor in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of surfactants, resins, and dyes, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride can be compared with other similar compounds, such as:

    (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and physical properties.

    (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride: This compound has a similar structure but with a 2-methylpropyl group instead of a 2-methylbutyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for various applications in research and industry.

Biological Activity

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride, a compound with potential applications in pharmacology and biochemistry, is an aliphatic amine known for its biological activity. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on the existing literature.

  • Molecular Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : 195.15 g/mol
  • Structure : The compound consists of an amino group attached to a branched alkyl chain, which enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. It may influence neurotransmitter systems and cellular signaling pathways.

Target Interactions

  • Receptor Binding : The compound may act as a ligand for certain neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Modulation : It has been suggested that this compound could inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.

This compound has demonstrated diverse biochemical properties, including:

  • Cell Signaling : Influences pathways related to cell growth and differentiation.
  • Gene Expression : Modulates the expression of genes involved in stress responses and metabolic regulation.
  • Metabolic Pathways : Interacts with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.

In Vitro Studies

Research has shown that this compound can significantly affect cell lines in vitro. For example:

  • Cell Viability Assays : Studies have indicated that varying concentrations can either promote or inhibit cell survival depending on the exposure time and dosage.
  • Apoptosis Induction : At higher concentrations, the compound has been linked to increased apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

In Vivo Studies

Animal model studies have provided insights into the pharmacodynamics of this compound:

  • Dosage Effects : Low doses may have minimal effects, while moderate to high doses lead to significant physiological changes, including alterations in behavior and metabolic rates.
  • Toxicity Assessment : Toxicological evaluations indicate that while the compound is generally safe at low doses, higher concentrations can lead to adverse effects such as hepatotoxicity.

Case Studies

  • Neuropharmacological Effects : A study on rodents demonstrated that administration of this compound resulted in enhanced cognitive function and increased levels of certain neurotransmitters, indicating potential use in treating cognitive disorders.
  • Anti-inflammatory Activity : In a model of induced inflammation, this compound showed significant reduction in inflammatory markers, suggesting its utility in developing anti-inflammatory therapies.

Data Summary

Study TypeKey FindingsReference
In Vitro AssaysModulates cell signaling; induces apoptosis
In Vivo StudiesEnhances cognitive function; reduces inflammation
Toxicity AnalysisSafe at low doses; hepatotoxic at high doses

Properties

IUPAC Name

N'-ethyl-N'-(2-methylbutyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2.2ClH/c1-4-9(3)8-11(5-2)7-6-10;;/h9H,4-8,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUOBLFLTZBIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN(CC)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.